molecular formula C19H16N4O4 B032552 4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid CAS No. 1217314-90-3

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid

Cat. No.: B032552
CAS No.: 1217314-90-3
M. Wt: 364.4 g/mol
InChI Key: QNVYIOOYFDSHNY-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole moiety at position 4, a 2,4-dihydroxyphenyl group at position 3, and a propanoic acid chain at position 5. This structure combines multiple pharmacophoric elements:

  • Benzimidazole: Known for its role in medicinal chemistry, particularly in antiviral and anticancer agents due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .
  • Propanoic acid: The carboxylic acid moiety improves water solubility and facilitates binding to enzymes or receptors through ionic interactions.

Properties

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-10-5-6-11(15(25)9-10)18-17(14(22-23-18)7-8-16(26)27)19-20-12-3-1-2-4-13(12)21-19/h1-6,9,24-25H,7-8H2,(H,20,21)(H,22,23)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSMOADDTYREDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of hydrazine hydrate with a β-keto ester or α,β-unsaturated ketone. For example, 5-methyl-2,4-dihydro-3H-pyrazol-3-one (II) is prepared by reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux. Adapting this method, the pyrazole intermediate IIIa1 (5-methyl-2,4-dihydro-3H-pyrazol-3-one) is obtained in ~75% yield.

Reaction Conditions :

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Catalyst : None required

Introduction of the Dihydroxyphenyl Group

The 3-position of the pyrazole is functionalized with 2,4-dihydroxybenzaldehyde via Knöevenagel condensation. In a representative procedure, IIIa1 reacts with 2,4-dihydroxybenzaldehyde in ethanol containing sodium acetate, yielding (4E)-4-(2,4-dihydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (IIIa1-DHBP ).

Optimization Insights :

  • Protecting Groups : The phenolic -OH groups of the aldehyde are acetylated prior to condensation to prevent side reactions, with subsequent deprotection using NaOH/MeOH.

  • Yield : 68–72% after recrystallization from ethanol.

Incorporation of the Benzimidazole Moiety

The benzimidazole unit is introduced by reacting IIIa1-DHBP with o-phenylenediamine. In a modified procedure from, the intermediate is treated with o-phenylenediamine in ethanol under reflux, facilitating cyclization to form the benzimidazole ring.

Critical Parameters :

  • Molar Ratio : 1:1.2 (pyrazole derivative : o-phenylenediamine)

  • Reaction Time : 12 hours

  • Yield : 58–65%

Attachment of the Propanoic Acid Chain

The propanoic acid side chain is introduced at the pyrazole’s 5-position via alkylation. Chloroacetic acid reacts with the pyrazole intermediate in dimethylformamide (DMF) using K₂CO₃ as a base.

Procedure :

  • Substrate : 4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole

  • Reagent : Chloroacetic acid (1.5 equiv)

  • Conditions : DMF, 80°C, 6 hours

  • Workup : Neutralization with HCl, extraction with ethyl acetate

  • Yield : 70–75%

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterPyrazole FormationBenzimidazole CyclizationPropanoic Acid Attachment
Optimal Solvent EthanolEthanolDMF
Temperature (°C) 788080
Catalyst NoneNoneK₂CO₃
Yield Range 68–75%58–65%70–75%

Elevated temperatures (>80°C) during benzimidazole formation risk decomposition of the dihydroxyphenyl group, necessitating strict temperature control.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) :

    • 3420 (O-H, dihydroxyphenyl), 2920 (C-H, propanoic acid), 1685 (C=O), 1590 (C=N, benzimidazole).

  • ¹H NMR (DMSO-d₆, δ ppm) :

    • 12.3 (s, 1H, pyrazole NH), 10.2 (s, 2H, phenolic -OH), 7.8–6.7 (m, aromatic H), 3.4 (t, 2H, -CH₂-), 2.5 (t, 2H, -CH₂-COOH).

Elemental Analysis

ElementCalculated (%)Observed (%)
C62.1461.89
H4.374.41
N14.2814.05

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation :

    • Use of symmetric diketones minimizes regiochemical ambiguity.

  • Dihydroxyphenyl Group Stability :

    • Acetylation prior to condensation prevents oxidation.

  • Benzimidazole Cyclization Efficiency :

    • Anhydrous conditions and excess o-phenylenediamine improve yields .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups on the 2,4-dihydroxyphenyl moiety are susceptible to oxidation, forming quinone derivatives under specific conditions.

Reaction Type Reagents/Conditions Product References
OxidationKMnO₄ in acidic/alkaline mediaQuinone derivatives (e.g., 2,4-quinone)
Auto-oxidationAerial O₂ in polar solventsSemiquinone radicals (stable intermediates)

Key Findings :

  • Oxidation of the 2,4-dihydroxyphenyl group occurs preferentially due to electron-donating effects of adjacent hydroxyl groups .
  • Quinone products exhibit redox activity, relevant to biological electron-transfer processes .

Reduction Reactions

The benzimidazole and pyrazole rings undergo reduction under controlled conditions.

Reaction Type Reagents/Conditions Product References
Catalytic hydrogenationH₂, Pd/C in ethanolDihydrobenzimidazole derivatives
Chemical reductionNaBH₄ or LiAlH₄Reduced pyrazole intermediates

Key Findings :

  • Reduction of the benzimidazole ring disrupts aromaticity, altering biological activity (e.g., loss of DNA gyrase inhibition) .
  • Pyrazole reduction produces saturated analogs with modified solubility profiles .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur on aromatic rings and the pyrazole core.

Reaction Type Reagents/Conditions Product References
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro derivatives at phenyl positions
Nucleophilic substitutionCl⁻/Br⁻ in DMF (halogenation)Halogenated analogs (e.g., Cl, Br)

Key Findings :

  • Nitration at the 5-position of the phenyl ring enhances steric bulk, reducing enzyme-binding affinity .
  • Halogenation improves metabolic stability in vivo .

Acid-Base Reactions

The propanoic acid group participates in salt formation and esterification.

Reaction Type Reagents/Conditions Product References
Salt formationNaOH, KOHSodium/potassium carboxylate salts
EsterificationSOCl₂ followed by ROHAlkyl esters (e.g., methyl, ethyl)

Key Findings :

  • Carboxylate salts improve aqueous solubility for pharmaceutical formulations .
  • Esters act as prodrugs, hydrolyzing in vivo to release the active acid .

Coordination Chemistry

The benzimidazole and phenolic groups act as ligands for metal ions.

Metal Ion Coordination Site Application References
Fe³⁺Phenolic -OH and N-imidazoleCatalytic oxidation studies
Cu²⁺Pyrazole N and carboxylate OAntimicrobial metal complexes

Key Findings :

  • Fe³⁺ complexes catalyze ROS generation, useful in antitumor studies .
  • Cu²⁺ complexes show enhanced DNA cleavage activity compared to the free ligand .

Condensation and Cyclization

The pyrazole ring participates in annulation reactions.

Reaction Type Reagents/Conditions Product References
Knoevenagel condensationAldehydes in basic mediaα,β-Unsaturated ketone derivatives
Microwave-assisted cyclizationHydrazine hydrateFused pyrazolo-benzimidazole systems

Key Findings :

  • Condensation with aldehydes expands π-conjugation, altering electronic properties .
  • Cyclized derivatives exhibit improved DNA intercalation capacity .

Scientific Research Applications

Structural Representation

The compound features a complex structure with a benzimidazole ring, a pyrazole moiety, and multiple hydroxyl groups, contributing to its biological activity.

Enzyme Inhibition

Recent studies have demonstrated that this compound acts as an effective inhibitor of several key enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The compound has shown strong inhibitory effects on AChE with an IC₅₀ value of 80-90 nM and moderate inhibition of BuChE (IC₅₀ values ranging from 0.5 to 2 µM). These findings suggest its potential use in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its neuroprotective effects, potentially aiding in the prevention or treatment of neurodegenerative conditions .

Antigyrase Activity

Another notable application is its role as an inhibitor of DNA gyrase B. This enzyme is essential for bacterial DNA replication, making the compound a candidate for developing new antibacterial agents . The compound's low micromolar antigyrase activity indicates its potential utility in combating bacterial infections.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with target enzymes. The simulations suggest that it interacts primarily with the catalytic sites of AChE, mimicking the binding mode of known inhibitors like tacrine . This information is vital for optimizing the compound's structure for enhanced efficacy.

Table 1: Summary of Biological Activities

ActivityTarget EnzymeIC₅₀ ValueReference
AChE InhibitionAcetylcholinesterase80-90 nM
BuChE InhibitionButyrylcholinesterase0.5 - 2 µM
Antioxidant ActivityCellular Oxidative StressNot quantified
Antigyrase ActivityDNA Gyrase BLow micromolar

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, the compound was administered to models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in Aβ(1-42) aggregation, which is associated with Alzheimer's pathology. The study concluded that the compound could be a promising candidate for further development in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The hydroxyl groups and aromatic rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility: The propanoic acid chain likely improves aqueous solubility over methyl or shorter-chain analogs, critical for bioavailability .
  • Antioxidant Potential: The 2,4-dihydroxyphenyl group’s radical scavenging capacity is superior to monohydroxyl or methoxy-substituted phenyl groups .
  • Synthetic Flexibility : The pyrazole-benzimidazole scaffold allows modular substitutions, as seen in related compounds (e.g., propargyl or allyl additions in ).

Table 1. Comparative Physicochemical Properties

Property Target Compound 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid Acid Orange 24
Molecular Weight (g/mol) ~383 (estimated) 220 534
Key Functional Groups Benzimidazole, dihydroxyphenyl, propanoic acid Pyrazole, carboxylic acid, phenol Azo, sulfonate
Predicted Solubility (mg/mL) Moderate (propanoic acid) Low (carboxylic acid) High (sulfonate)

Biological Activity

4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H16N4O4
  • Molecular Weight : 364.35 g/mol

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

  • Acetylcholinesterase Inhibition :
    • It has been shown to inhibit acetylcholinesterase (AChE) with an IC₅₀ value in the range of 80-90 nM, indicating strong efficacy. This inhibition is crucial for potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Antioxidant Activity :
    • The compound demonstrates significant antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives, including this compound, have been noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antitumor Activity :
    • Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by targeting various kinases involved in cancer progression .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzimidazole and pyrazole rings significantly influence biological activity. For instance:

  • Substituents on the phenyl ring enhance AChE inhibition.
  • The presence of hydroxyl groups increases antioxidant capacity .

Biological Evaluation

A detailed evaluation of the compound's biological activities reveals its potential across various therapeutic areas.

Activity TypeObserved EffectsReference
AChE InhibitionIC₅₀ = 80-90 nM
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryInhibition of TNF-α and IL-6
AntitumorEffective against BRAF(V600E) and EGFR

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that this compound effectively reduced Aβ(1-42) aggregation, a hallmark of Alzheimer's disease pathology. The results suggest that it may offer neuroprotective benefits by modulating cholinergic signaling and reducing amyloid toxicity .
  • Cancer Treatment Synergy :
    • In vitro studies involving breast cancer cell lines showed that combining this pyrazole derivative with doxorubicin enhanced cytotoxic effects compared to doxorubicin alone. This indicates a potential for developing combination therapies for more effective cancer treatment .
  • Anti-inflammatory Mechanisms :
    • Research highlighted the ability of this compound to inhibit pro-inflammatory cytokines, positioning it as a candidate for treating chronic inflammatory conditions .

Q & A

Q. What spectroscopic methods are optimal for characterizing the structural integrity of 4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic acid?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for confirming the connectivity of the benzimidazole, dihydroxyphenyl, and pyrazole moieties. For example, coupling constants in aromatic regions (δ 6.5–8.5 ppm) distinguish substituent positions on the phenyl rings. Infrared (IR) spectroscopy can validate hydroxyl and carboxylic acid functional groups via O–H stretching (~3200–3500 cm1^{-1}) and C=O stretching (~1700 cm1^{-1}) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Multi-step synthesis involving condensation of benzimidazole precursors with dihydroxyphenyl-substituted pyrazole intermediates requires precise stoichiometric control. For instance, using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups can enhance regioselectivity. Solvent optimization (e.g., DMF for polar intermediates) and purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) improve yields >60% .

Q. What computational tools are suitable for predicting the compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Software like Gaussian or ORCA can simulate UV-Vis spectra, correlating with experimental λmax_{\text{max}} values for validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, discrepancies in dihedral angles between the benzimidazole and pyrazole rings can be resolved by refining anisotropic displacement parameters and validating against R-factor convergence (<0.05) . Twinning or disorder in crystals may require data collection at low temperatures (100 K) to minimize thermal motion artifacts.

Q. What strategies mitigate interference from hydroxyl groups during HPLC analysis?

Methodological Answer: Derivatization with trimethylsilyl (TMS) reagents or acetyl chloride blocks reactive hydroxyls, improving peak symmetry in reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile). Alternatively, ion-pair chromatography with tetrabutylammonium phosphate (pH 6.5) suppresses ionization of carboxylic acid groups .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer: Stability studies in PBS (pH 7.4) vs. acetate buffer (pH 4.5) reveal hydrolysis trends. For instance, the carboxylic acid group may undergo esterification in acidic conditions, monitored via 1H^1H-NMR (disappearance of δ 12.5 ppm peak). Accelerated degradation studies (40°C, 75% RH) coupled with LC-MS identify degradation products (e.g., decarboxylation or ring-opening) .

Q. What experimental designs validate the compound’s interaction with enzymatic targets (e.g., kinases or oxidoreductases)?

Methodological Answer: Surface Plasmon Resonance (SPR) assays measure binding kinetics (kon_{\text{on}}, koff_{\text{off}}) using immobilized enzymes. Fluorescence polarization assays with FITC-labeled analogs quantify competitive inhibition. For redox-active targets, cyclic voltammetry (CV) at glassy carbon electrodes determines oxidation potentials linked to catalytic activity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

Methodological Answer: Experimental logP (octanol/water partition) may deviate from software-predicted values (e.g., ChemAxon) due to intramolecular hydrogen bonding. Validate via shake-flask method with UV detection at λmax_{\text{max}} 270 nm. Adjust calculations by incorporating solvation models (e.g., COSMO-RS) that account for hydrogen-bond donor/acceptor counts .

Q. Why do NMR spectra show unexpected splitting patterns in deuterated solvents?

Methodological Answer: Dynamic proton exchange between hydroxyl groups and deuterated DMSO-d6_6 can cause peak broadening. Use D2 _2O exchange to confirm labile protons. For complex splitting, 2D NMR (COSY, HSQC) assigns coupling networks and distinguishes diastereotopic protons .

Methodological Tables

Analytical Technique Key Parameters Application
SCXRDR-factor <0.05, θ range 3–30°Absolute configuration determination
HPLC-DADC18 column, 0.1% TFA, 1.0 mL/minPurity assessment (>98%)
DFT CalculationsB3LYP/6-31G*, solvent: water (PCM)HOMO-LUMO gap prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.